molecular formula C17H15N3O2 B3938044 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole

5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole

Cat. No. B3938044
M. Wt: 293.32 g/mol
InChI Key: BSZIEZJDLDVVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole, also known as BDTBT, is a compound that has gained attention in recent years due to its potential applications in organic electronics and optoelectronic devices. This molecule is a donor-acceptor type of organic semiconductor, which means that it can transport both holes and electrons. BDTBT has been synthesized using various methods, and its properties have been extensively studied for its potential use in various fields.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole in organic electronics and optoelectronic devices is based on its ability to transport both holes and electrons. In OFETs, 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole acts as a semiconductor material, allowing the transport of charge carriers between the source and drain electrodes. In organic solar cells, 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole is used as a donor material, which absorbs light and generates excitons that can be separated into electrons and holes. In OLEDs, 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole is used as an emitter material, which emits light when an electric current is applied.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole. However, some studies have shown that 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole has low toxicity and biocompatibility, which makes it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole in lab experiments include its high charge mobility, low energy gap, and good thermal stability, which make it a promising candidate for organic electronics and optoelectronic devices. The limitations of using 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole in lab experiments include its high cost and limited availability, which may hinder its widespread use.

Future Directions

There are several future directions for the research and development of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole. One potential direction is the synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole derivatives with improved properties for organic electronics and optoelectronic devices. Another direction is the exploration of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole for biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of scalable and cost-effective methods for the synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole is also an important area of research.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole has been extensively studied for its potential applications in organic electronics and optoelectronic devices. It has been used as a material for organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). The unique properties of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole, such as its high charge mobility, low energy gap, and good thermal stability, make it a promising candidate for these applications.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-4-12(5-3-1)9-16-18-17(20-19-16)10-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZIEZJDLDVVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NC(=NN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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